N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15584329
Molecular Formula: C24H26N6O4
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N6O4 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H26N6O4/c1-16-4-5-20-27-22-19(24(32)30(20)15-16)13-18(23(31)26-14-17-3-2-10-34-17)21(25)29(22)7-6-28-8-11-33-12-9-28/h2-5,10,13,15,25H,6-9,11-12,14H2,1H3,(H,26,31) |
| Standard InChI Key | ZYTWTDRPEGMFIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CO5)C=C1 |
Introduction
N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique triazatricyclo framework. This compound is characterized by its molecular formula, C24H26N6O4, and a molecular weight of approximately 462.5 g/mol . It contains multiple functional groups, including an imino group, a carboxamide group, and a furan moiety, which contribute to its reactivity and potential biological activities.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory diseases. The unique combination of furan and morpholine groups may enhance its pharmacological profile compared to similar structures.
Similar Compounds and Their Biological Activities
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-cyclohexyl-6-imino-13-methyl | 879947-59-8 | Similar triazine framework with cyclohexyl substitution | Not specified |
| 6-imino-N-(propan-2-yl)-1,7,9-triazatricyclo | 879947-45-2 | Contains propanoyl group instead of morpholine | Not specified |
| N-(furan-2-yloxy)-6-imino | Not available | Furan derivative lacking morpholine functionality | Not specified |
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step organic reactions. Interaction studies are crucial for understanding how it interacts with biological macromolecules, which can provide insights into its mechanism of action and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume